molecular formula C7H5ClF2 B1584488 (Chlorodifluoromethyl)benzene CAS No. 349-50-8

(Chlorodifluoromethyl)benzene

Cat. No. B1584488
CAS RN: 349-50-8
M. Wt: 162.56 g/mol
InChI Key: RPSUKAMDJCKXAF-UHFFFAOYSA-N
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Description

(Chlorodifluoromethyl)benzene is a chemical compound with the molecular formula C7H5ClF2 . It belongs to the family of aromatic hydrocarbons .


Synthesis Analysis

The synthesis of benzene derivatives, such as (Chlorodifluoromethyl)benzene, often involves electrophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of (Chlorodifluoromethyl)benzene consists of a benzene ring with a chlorodifluoromethyl group attached to it. The molecular weight is 162.564 Da .


Chemical Reactions Analysis

(Chlorodifluoromethyl)benzene can undergo various chemical reactions. For instance, it can participate in difluoromethylation processes based on X–CF2H bond formation . It can also undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

(Chlorodifluoromethyl)benzene is a liquid at room temperature. It has a density of 1.233 g/mL at 25 °C and a refractive index of 1.4648 .

Scientific Research Applications

Anaerobic Benzene Biodegradation

  • Bioremediation of Benzene Contamination: Dechloromonas strains, RCB and JJ, can mineralize benzene anaerobically, using nitrate as an electron acceptor. This discovery offers potential for treating environments contaminated with benzene, highlighting a novel approach for bioremediation (Coates et al., 2001).

Chemical Synthesis

  • Efficient Synthesis of (Chlorodifluoromethyl)benzene: A method for the selective and high-yield partial fluorination of p-bis-(trichloromethyl)benzene to p-bis-(chlorodifluoromethyl)benzene has been developed. This process involves warming a slurry of the former in anhydrous HF, presenting advancements in synthetic techniques (Dolbier, Duan & Rong, 2007).

Chemical Reactions

  • Nucleophilic Reactions with (Chlorodifluoromethyl)benzene: Studies on the condensation reactions of (chlorodifluoromethyl)benzene with phenoxide and thiophenoxide ions have been conducted. These reactions, performed under specific conditions, provide insights into the reactivity and applications of this compound in organic synthesis (Guidotti et al., 2005).

Environmental and Health Impact of Benzene

  • Metabolism and Toxicity of Benzene: Benzene, a precursor or related compound to (chlorodifluoromethyl)benzene, has been extensively studied for its toxic effects, particularly its role as a carcinogen and environmental pollutant. Understanding the metabolism and toxicity of benzene contributes to assessing the risks associated with related compounds (Kalf, 1987).

Novel Synthesis Methods

  • Synthesis of Octafluoro[2.2]paracyclophane: A novel, non-high-dilution method for synthesizing octafluoro[2.2]paracyclophane using p-bis(chlorodifluoromethyl)benzene has been developed. This method represents a significant advancement in the field of organic chemistry and offers potential commercial applications (Dolbier, Duan & Roche, 2000).

Fluorescence and Imaging

  • Development of Green Fluorophores: Research on benzene derivatives has led to the development of novel green fluorophores with applications in imaging and spectroscopy. This includes the development of compounds with unique properties like solid-state emissive, water-soluble, and pH-independent fluorescence (Beppu et al., 2015).

Safety And Hazards

(Chlorodifluoromethyl)benzene is classified as Acute Tox. 2 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Flam. Liq. 3, Skin Irrit. 2, and STOT SE 3. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals, and operationally simple procedures .

properties

IUPAC Name

[chloro(difluoro)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2/c8-7(9,10)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSUKAMDJCKXAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188452
Record name Toluene, alpha-chloro-alpha,alpha-difluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Chlorodifluoromethyl)benzene

CAS RN

349-50-8
Record name (Chlorodifluoromethyl)benzene
Source CAS Common Chemistry
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Record name Toluene, alpha-chloro-alpha,alpha-difluoro-
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Record name Toluene, alpha-chloro-alpha,alpha-difluoro-
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Record name 349-50-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
J Guidotti, V Schanen, M Tordeux… - Journal of fluorine …, 2005 - Elsevier
Condensation reactions of (chlorodifluoromethyl)benzene and (chlorodifluoromethoxy)benzene with phenoxide and thiophenoxide ions have been performed in DMF or NMP with …
Number of citations: 19 www.sciencedirect.com
WR Dolbier Jr, JX Duan, XX Rong - Journal of Fluorine Chemistry, 2007 - Elsevier
Selective, high yield partial fluorination of p-bis-(trichloromethyl)benzene to p-bis-(chlorodifluoromethyl)benzene has been accomplished by warming a slurry of the p-bis-(trichloromethyl…
Number of citations: 15 www.sciencedirect.com
WR Dolbier, JX Duan, AJ Roche - Organic Letters, 2000 - ACS Publications
A novel synthesis of octafluoro[2.2]paracyclophane (AF4), one that remarkably does not require the use of high dilution methodology, is presented. Using this unprecedented …
Number of citations: 49 pubs.acs.org
L Bock, SK Schultheiß, S Maschauer… - European Journal of …, 2021 - Wiley Online Library
The synthesis of 2‐[ 18 F]trifluoromethylated indoles from the corresponding chlorodifluoromethyl precursors was found to proceed under milder conditions when compared to known …
WR Dolbier Jr, V Rodriguez-Garcia, K Wu… - Journal of Fluorine …, 2008 - Elsevier
A condensation copolymerization reaction between bis-phenol A and p-bis-(chlorodifluoro-methyl)benzene has been carried out to form a novel fluoropolymer that has excellent thermal …
Number of citations: 6 www.sciencedirect.com
WR Dolbier Jr, JX Duan, AJ Roche… - Efficient Preparations of …, 2012 - books.google.com
The unique structural features, chemical reactivities, and synthetic challenges associated with [2.2] paracyclophanes (PCPs) have fascinated organic chemists since Brown and Farthing …
Number of citations: 3 books.google.com
JX Duan - 2001 - search.proquest.com
This dissertation describes the first example of the synthesis of 1, 1, 2, 2, 9, 9, 10, 10-octafluoro [2.2] paracyclophane (AF4) under non-high-dilution conditions. Under very mild reaction …
Number of citations: 1 search.proquest.com
M Yoshida, Y Morinaga, M Ueda, N Kamigata… - Chemistry …, 1992 - journal.csj.jp
Chlorodifluoromethyl group was introduced into aromatic rings using bis(chlorodifluoroacetyl) peroxide which was readily prepared from corresponding acid anhydride with 30% …
Number of citations: 31 www.journal.csj.jp
WR Dolbier, P Xie, L Zhang, W Xu… - The Journal of …, 2008 - ACS Publications
A synthesis of perfluoro[2.2]paracyclophane has been sought ever since the partially fluorinated octafluoro[2.2]paracyclophane (AF4) was prepared and its chemistry studied. This …
Number of citations: 40 pubs.acs.org
WR Dolbier Jr, MA Asghar, HQ Pan… - The Journal of Organic …, 1993 - ACS Publications
A new synthesis of l, l, 2, 2, 9, 9, 10, 10-octafluoro [2.2] paracyclophane (2) is reported. Easy preparation of gram quantities of 2 is accomplished by treatment of a, a'-dibromo-a, a, o,, a,-…
Number of citations: 46 pubs.acs.org

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